2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
CAS No.: 1226429-17-9
Cat. No.: VC11987137
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226429-17-9 |
|---|---|
| Molecular Formula | C20H26N4O3 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H26N4O3/c1-15-13-19(23-20(21-15)24-11-5-3-4-6-12-24)27-14-18(25)22-16-7-9-17(26-2)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | HKIFKIJHDQUMIU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
Introduction
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by a complex molecular structure. This compound belongs to the class of pyrimidine derivatives, which are frequently studied for their pharmacological and chemical properties. Below is a detailed exploration of its chemical profile, synthesis, and potential applications.
Synthesis
The synthesis of compounds like 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide typically involves:
-
Pyrimidine Functionalization: The introduction of azepane and methyl groups to the pyrimidine core.
-
Amide Bond Formation: Coupling of the functionalized pyrimidine with 4-methoxyphenyl acetic acid or its derivatives.
This process may involve:
-
Use of activating agents such as thionyl chloride or carbodiimides.
-
Solvents like dichloromethane or ethanol under controlled conditions.
Potential Applications
Compounds containing pyrimidine frameworks and azepane rings often exhibit diverse biological activities. While specific data on this compound is limited, structurally similar molecules are known for:
-
Pharmacological Activities:
-
Chemical Intermediates:
-
Precursor for synthesizing more complex heterocyclic compounds.
-
Comparison with Related Compounds
This comparison highlights the influence of substituents on molecular weight and potential bioactivity.
Research Findings
While specific studies on this compound are unavailable, insights from similar compounds suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume